Cas no 202264-53-7 (Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone,2-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-phenylethyl)- (9CI))

Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone,2-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-phenylethyl)- (9CI) structure
202264-53-7 structure
Product Name:Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone,2-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-phenylethyl)- (9CI)
CAS-nummer:202264-53-7
MF:C9H6F4O
MW:206.136956691742
CID:281198
PubChem ID:2737530
Update Time:2025-04-19

Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone,2-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-phenylethyl)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone,2-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-phenylethyl)- (9CI)
    • Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone,2-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-phen...
    • 2-fluoro-5-(trifluoromethyl)acetophenone
    • 1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
    • A24144
    • SY021818
    • EN300-1932602
    • DTXSID60942316
    • 202664-53-7
    • 2 inverted exclamation mark -Fluoro-5 inverted exclamation mark -(trifluoromethyl)acetophenone
    • A814343
    • 1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone
    • AKOS015853402
    • PS-8076
    • SCHEMBL2073688
    • Ethanone, 1-[2-fluoro-5-(trifluoromethyl)phenyl]-
    • 202264-53-7
    • 1-(2-Fluoro-5-trifluoromethylphenyl)ethanone
    • FT-0612344
    • CS-W002286
    • 1-(2-fluoro-5-(trifluoromethyl)phenyl)ethan-1-one
    • 1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone
    • 2-fluoro-5-(trifluoromethyl) acetophenone
    • 3-Azido-3-deoxythymidine-5-triphosphate
    • 1-[2-fluoranyl-5-(trifluoromethyl)phenyl]ethanone
    • MFCD00061248
    • 2'-Fluoro-5'-(trifluoromethyl)acetophenone
    • Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone,2-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-phenylethyl)-(9ci)
    • A811597
    • 1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanone;2'-Fluoro-5'-(trifluoromethyl)acetophenone
    • Inchi: 1S/C9H6F4O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3
    • InChI-sleutel: PYEGOARCMCIYCW-UHFFFAOYSA-N
    • LACHT: FC1C=CC(C(F)(F)F)=CC=1C(C)=O

Berekende eigenschappen

  • Exacte massa: 206.03547746g/mol
  • Monoisotopische massa: 206.03547746g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 1
  • Complexiteit: 223
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.6
  • Topologisch pooloppervlak: 17.1Ų

Benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone,2-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2-phenylethyl)- (9CI) Prijsmeer >>

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